REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.II.C(N(CC)CC)C.O=[C:30]([CH2:48][CH3:49])[CH2:31][NH:32][C:33]([CH2:35][CH2:36][NH:37][C:38](=[O:47])[O:39][CH2:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)=[O:34]>ClCCl>[CH2:48]([C:30]1[O:34][C:33]([CH2:35][CH2:36][NH:37][C:38](=[O:47])[O:39][CH2:40][C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=2)=[N:32][CH:31]=1)[CH3:49]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
12.65 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
benzyl [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamate
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
O=C(CNC(=O)CCNC(OCC1=CC=CC=C1)=O)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 0.1 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 72 hours at ambient temperature
|
Duration
|
72 h
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted with water
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
0.1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CN=C(O1)CCNC(OCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |